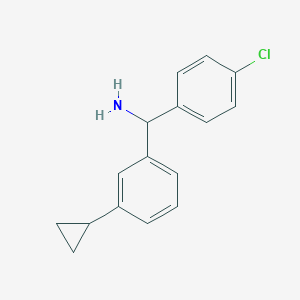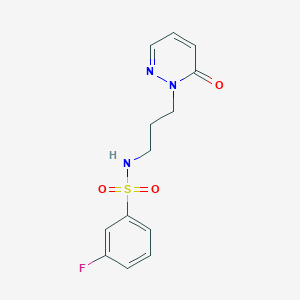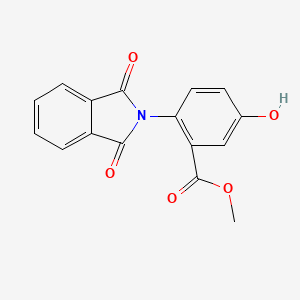![molecular formula C22H24N2O4 B2612215 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide CAS No. 898465-23-1](/img/structure/B2612215.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule, likely used in scientific research or industry. It contains a quinoline group, which is a type of heterocyclic compound that is often found in various pharmaceuticals and dyes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve the reaction of a quinoline derivative with a cyclopropanecarbonyl chloride .科学的研究の応用
Organic Synthesis and Catalysis
Cyclopropanols have been used in the synthesis of γ-carbonyl quinones, showing potential in the creation of cytotoxic natural products like 4,6-dimethoxy-2,5-quinodihydrochalcone and evelynin. This method leverages C-H activation of quinones using cyclopropanols under mild conditions, highlighting a radical strategy for synthesizing complex quinone structures (Ilangovan et al., 2013).
Photodynamic Therapy (PDT) for Cancer Treatment
Research on organometallic rhenium(I) compounds has explored their potential as photodynamic therapy (PDT) photosensitizers. Studies have shown that certain Re(I) tricarbonyl complex derivatives are effective singlet oxygen generators in a lipophilic environment, demonstrating significant cytotoxicity towards cancer cells upon light irradiation. This suggests their utility in developing cancer cell-specific PDT agents (Leonidova et al., 2014).
Neuropharmacology and Psychoactive Compound Development
The psycho- and neurotropic profiling of novel quinolinone derivatives has revealed substances with specific sedative effects and considerable anti-amnesic and antihypoxic activities. These findings suggest their potential for further studies as promising psychoactive compounds, indicating a wide application in neuropharmacology (Podolsky et al., 2017).
Material Science and Dye Development
Azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one have been synthesized and characterized, displaying varied ultraviolet–visible absorption spectra based on the solvent and substituents used. These dyes, with their specific tautomeric structures and ionization constants, contribute to advancements in material science, especially in developing novel dyes with unique properties (Rufchahi & Gilani, 2012).
Hypoxia-Selective Cytotoxins
Quinoxaline 1,4-dioxides have been investigated for their hypoxia-selective cytotoxic properties, which could be beneficial in targeting tumor environments. This research aligns with the ongoing search for anticancer agents that selectively target hypoxic tumor cells without affecting healthy tissues (Ganley et al., 2001).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-7-3-6-17(20(19)28-2)21(25)23-16-11-10-14-5-4-12-24(18(14)13-16)22(26)15-8-9-15/h3,6-7,10-11,13,15H,4-5,8-9,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTOSFDVLYQMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

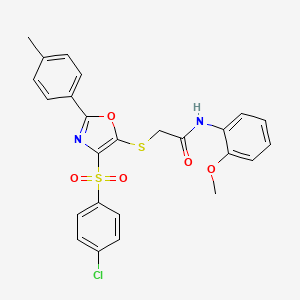
![Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2612137.png)
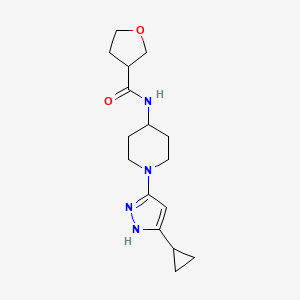
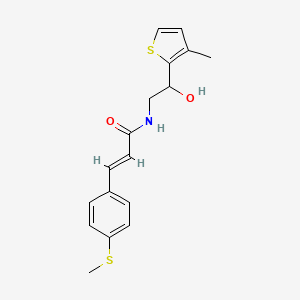
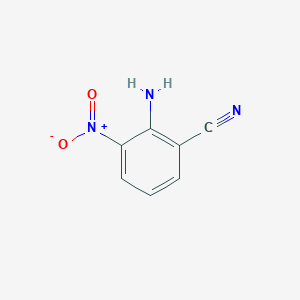

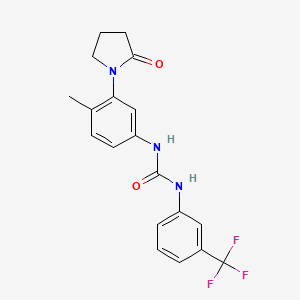
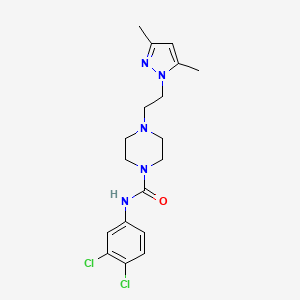
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2612147.png)

